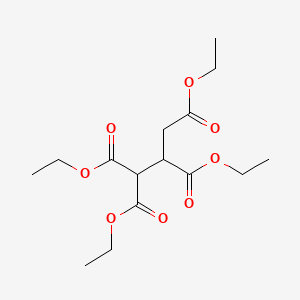

Tetraethyl propane-1,1,2,3-tetracarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethyl propane-1,1,2,3-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O8/c1-5-20-11(16)9-10(13(17)21-6-2)12(14(18)22-7-3)15(19)23-8-4/h10,12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEVJRBJWMGTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034781 | |

| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-03-0 | |

| Record name | 1,1,2,3-Tetraethyl 1,1,2,3-propanetetracarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 635-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of Tetraethyl propane-1,1,2,3-tetracarboxylate from Diethyl Malonate: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary

Tetraethyl propane-1,1,2,3-tetracarboxylate is a valuable polyfunctional compound utilized in organic synthesis as a precursor for various heterocyclic compounds and chelating agents.[1] This guide provides a comprehensive overview of its synthesis from the readily available starting material, diethyl malonate. The core of this transformation is a sophisticated tandem reaction sequence involving a Knoevenagel condensation followed by a Michael addition.[1] We will dissect the underlying mechanisms of these cornerstone C-C bond-forming reactions, provide a detailed, field-tested experimental protocol, and present the necessary data for successful execution and product validation. This document is intended for researchers and scientists in drug development and chemical synthesis, offering both theoretical grounding and practical, actionable insights.

Introduction: The Synthetic Utility of Diethyl Malonate

Diethyl malonate is a uniquely versatile C-H acidic compound, serving as a cornerstone building block in modern organic synthesis.[2] Its central methylene group is flanked by two electron-withdrawing ester functionalities, which significantly increases the acidity of its protons. This electronic feature facilitates facile deprotonation by a weak base to form a stabilized carbanion (enolate), a potent nucleophile.[3] This reactivity is expertly harnessed in two of the most powerful reactions for carbon-carbon bond formation: the Knoevenagel condensation and the Michael addition.[2] The synthesis of this compound is a classic example that leverages both reactions in a sequential, one-pot procedure, demonstrating the efficiency and elegance of tandem methodologies in constructing complex molecular architectures from simple precursors.

Mechanistic Deep Dive: A Tale of Two Reactions

The transformation of diethyl malonate into this compound proceeds through a two-stage mechanism. Understanding the causality behind each step is critical for optimizing reaction conditions and maximizing yield.

The synthesis initiates with the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4][5]

-

Enolate Formation: A weak base, such as diethylamine or piperidine, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.[5] Using a weak base is crucial to prevent the self-condensation of the aldehyde.[4]

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

-

Dehydration: The resulting aldol-type intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated intermediate, diethyl methylidenemalonate. The removal of this water can help drive the reaction equilibrium towards the product.[6]

This reaction was first reported by Emil Knoevenagel in 1894, who observed that diethyl malonate and formaldehyde condense in the presence of diethylamine to form a bis-adduct.[6]

The diethyl methylidenemalonate formed in situ is a classic Michael acceptor due to its electron-deficient double bond. It is immediately trapped by a second molecule of diethyl malonate enolate in a Michael addition.[2]

-

Nucleophilic Attack: A second enolate ion of diethyl malonate, generated by the base present in the reaction mixture, attacks the β-carbon of the α,β-unsaturated diethyl methylidenemalonate.[7] This 1,4-conjugate addition is a thermodynamically controlled process.

-

Protonation: The resulting intermediate is an enolate which is then protonated, likely by the conjugate acid of the base catalyst or during aqueous workup, to yield the final stable product, this compound.[7]

The combination of these two reactions in a single synthetic operation provides an efficient route to the target molecule.

Figure 1: A diagram illustrating the tandem Knoevenagel-Michael reaction sequence.

Experimental Protocol

This protocol details a reliable method for the synthesis, purification, and validation of this compound.

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 320 g (302 mL) | 2.0 | Redistilled, colorless liquid |

| Formalin (37% aq. soln.) | CH₂O | 30.03 | 65 g (60 mL) | ~0.8 | |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 7.5 g (10.5 mL) | 0.1 | Catalyst |

| Absolute Ethanol | C₂H₅OH | 46.07 | 200 mL | - | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | - | For extraction |

| Saturated NaCl Solution | NaCl(aq) | - | 200 mL | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 20 g | - | Drying agent |

-

1-L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel (1-L)

-

Distillation apparatus for vacuum distillation

-

Initial Setup: In a 1-L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 320 g (2.0 moles) of diethyl malonate and 7.5 g (0.1 moles) of diethylamine.

-

Reaction Initiation: Begin stirring the mixture and gently heat it to 50-60°C using a heating mantle.

-

Formaldehyde Addition: Slowly add 65 g of 37% formalin solution dropwise from a dropping funnel over a period of approximately 1 hour. An exothermic reaction will occur. Maintain the internal temperature between 70-80°C by adjusting the addition rate and, if necessary, using a water bath for cooling.

-

Reaction Completion: After the addition is complete, continue to stir and heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Solvent Addition: Transfer the cooled reaction mixture to a 1-L separatory funnel and add 200 mL of diethyl ether.

-

Aqueous Wash: Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% HCl solution (to remove residual diethylamine), and finally with 100 mL of saturated NaCl solution.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate for at least 30 minutes.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether and any unreacted starting material using a rotary evaporator.

-

Vacuum Distillation: The crude product is a viscous oil. Purify it by vacuum distillation. Collect the fraction boiling at 182–184°C at a pressure of 8 mmHg.[8]

-

Yield: 90-95%

-

Appearance: Colorless, viscous oil

-

Boiling Point: 182–184 °C / 8 mmHg[8]

-

Molecular Formula: C₁₅H₂₄O₈[9]

-

Molecular Weight: 332.35 g/mol [9]

Safety and Handling

-

Diethyl Malonate: Irritant. Handle in a well-ventilated fume hood.

-

Formaldehyde: Toxic, carcinogen, and corrosive. All operations involving formalin must be conducted in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Diethylamine: Flammable, corrosive, and toxic. Handle with care in a fume hood.

-

Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during its use.

Conclusion

The synthesis of this compound from diethyl malonate is a robust and high-yielding process that elegantly demonstrates the power of tandem reactions in organic chemistry. By carefully controlling the stoichiometry and reaction conditions, the Knoevenagel condensation and subsequent Michael addition proceed smoothly in a one-pot operation. The protocol described herein, grounded in well-established chemical principles, provides a reliable pathway for researchers to access this versatile synthetic intermediate for applications in drug discovery and materials science.

References

-

Title: The Knoevenagel Condensation - Organic Reactions Source: Organic Reactions URL: [Link]

-

Title: diethyl methylenemalonate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Original Knoevenagel condensation reaction: formaldehyde and diethyl... Source: ResearchGate URL: [Link]

-

Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) Source: RSC Publishing URL: [Link]

-

Title: Preparation of Diethyl methylenemalonate Source: LookChem URL: [Link]

-

Title: ethyl propane-1,1,2,3-tetracarboxylate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Step-by-step mechanism of the Michael addition between diethyl malonate a.. Source: Filo URL: [Link]

-

Title: What is the preparation of diethyl malonate? Source: Quora URL: [Link]

-

Title: Tetraethyl propane-1,2,2,3-tetracarboxylate | C15H24O8 | CID 81965 Source: PubChem URL: [Link]

Sources

- 1. This compound | 635-03-0 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45273E [pubs.rsc.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Tetraethyl propane-1,2,2,3-tetracarboxylate | C15H24O8 | CID 81965 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetraethyl propane-1,1,2,3-tetracarboxylate

CAS Number: 635-03-0

This technical guide provides a comprehensive overview of Tetraethyl propane-1,1,2,3-tetracarboxylate, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, synthesis, properties, and applications.

Chemical Identity and Properties

This compound, registered under CAS number 635-03-0, is a tetraester with the molecular formula C₁₅H₂₄O₈ and a molecular weight of 332.35 g/mol .[1] It is also known by its synonym, Propane-1,1,2,3-tetracarboxylic Acid Tetraethyl Ester. This compound is a colorless to almost colorless clear liquid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 635-03-0 | |

| Molecular Formula | C₁₅H₂₄O₈ | [1] |

| Molecular Weight | 332.35 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Purity | >97.0% (GC) | |

| Boiling Point | 182–184 °C at 8 mmHg | [2] |

Synthesis and Mechanism

The classical and most widely adopted synthesis of this compound is achieved through a Michael addition reaction.[3][4] This method involves the conjugate addition of a diethyl malonate enolate to diethyl fumarate.[2] The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol.[2]

The mechanism proceeds in three key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[3][5]

-

Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ester, diethyl fumarate, in a 1,4-conjugate addition. This step results in the formation of a new carbon-carbon bond and a new enolate intermediate.[3][4][6]

-

Protonation: The enolate intermediate is then protonated by the solvent (e.g., ethanol) to yield the final product, this compound.[3]

Caption: Michael addition synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials:

-

Absolute Ethanol

-

Sodium metal

-

Diethyl malonate

-

Diethyl fumarate

-

Glacial acetic acid

-

Carbon tetrachloride

Procedure:

-

In a 5-liter flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 92 g of sodium in 1 kg of absolute ethanol.

-

Once the sodium has completely dissolved, cool the flask and add 800 g of diethyl malonate with stirring.

-

Gently warm the mixture on a steam bath and add 700 g of diethyl fumarate from the dropping funnel at a rate that maintains a gentle boil.

-

After the addition is complete, continue to boil the mixture for one hour.

-

Cool the reaction mixture and add 250 g of glacial acetic acid.

-

Distill off most of the ethanol under reduced pressure.

-

Pour the residue into water to dissolve any solids and separate the aqueous layer.

-

Extract the aqueous layer four times with carbon tetrachloride.

-

Combine the organic layers and wash twice with water.

-

Distill off the carbon tetrachloride under atmospheric pressure.

-

The final product is obtained by distillation under reduced pressure, collecting the fraction at 182–184 °C/8 mm. This procedure typically yields 93–94% of the theoretical amount.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band between 1730-1750 cm⁻¹ is indicative of the C=O stretching of the ester groups. C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region. The C-H stretching of the alkyl groups will appear around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple diastereotopic protons. The ethyl groups would show characteristic triplets for the methyl protons and quartets for the methylene protons. The protons on the propane backbone would appear as a series of complex multiplets.

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for each of the carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbonyl carbons of the ester groups would resonate in the downfield region (around 170 ppm). The carbons of the ethyl groups and the propane backbone would appear in the upfield region. The number of signals will depend on the symmetry of the molecule.[8]

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound (332.35 g/mol ). Fragmentation patterns would be expected to involve the loss of ethoxy groups and other characteristic fragments.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and as a potential prodrug scaffold.

Synthesis of Heterocyclic Compounds

This tetraester serves as a precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

-

Pyridazines: The 1,4-dicarbonyl moiety inherent in the structure of this compound makes it a suitable starting material for the synthesis of pyridazine derivatives through condensation reactions with hydrazine and its derivatives.[9] Pyridazinones, a class of pyridazine derivatives, exhibit a wide range of biological activities including antibacterial, antifungal, and anti-inflammatory properties.[10]

-

Barbiturates: While not a direct precursor, the malonic ester substructure is fundamental to the synthesis of barbiturates.[11][12] The synthesis of barbiturates typically involves the condensation of a disubstituted malonic ester with urea.[12] The structural complexity of this compound offers opportunities for creating novel barbiturate analogs with potentially unique pharmacological profiles.[13]

Caption: Key application areas of this compound.

Prodrug Development

The ester functionalities of this compound can be hydrolyzed in vivo by esterases to release the corresponding carboxylic acid and ethanol. This property makes it an interesting candidate for prodrug design, where the ester groups could be used to mask polar functional groups of a parent drug, thereby improving its lipophilicity and pharmacokinetic properties.

Safety and Handling

Comparative Analysis with Isomers

Several isomers of Tetraethyl propanetetracarboxylate exist, each with a unique substitution pattern of the four ester groups on the propane backbone. These structural differences can lead to variations in their physical and chemical properties.

Table 2: Comparison of Tetraethyl propanetetracarboxylate Isomers

| Isomer | CAS Number | Key Structural Difference |

| 1,1,2,3- | 635-03-0 | Ester groups on C1 (x2), C2, and C3 |

| 1,1,3,3- | 2121-66-6 | Ester groups on C1 (x2) and C3 (x2) |

| 1,2,2,3- | 7460-75-5 | Ester groups on C1, C2 (x2), and C3 |

The different substitution patterns can influence the steric hindrance around the ester groups, affecting their reactivity in nucleophilic substitution and hydrolysis reactions.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-established synthesis via the Michael addition makes it readily accessible. While further characterization, particularly comprehensive spectroscopic and safety data, is needed, its utility as a precursor for heterocyclic compounds and as a scaffold for prodrug design warrants continued investigation by the scientific community.

References

-

BYJU'S. Michael Addition Mechanism. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

PubChem. Tetraethyl propane-1,2,2,3-tetracarboxylate. [Link]

-

ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link]

-

Genesee Polymers Corporation. Safety Data Sheet. (2020-11-13). [Link]

-

Organic Syntheses. ethyl propane-1,1,2,3-tetracarboxylate. [Link]

-

PubChem. Tetraethyl 1,1,3,3-propanetetracarboxylate. [Link]

-

St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. [Link]

-

SpectraBase. 1,1,3,3-Propane-tetracarboxylic acid, tetraethyl ester - Optional[MS (GC)]. [Link]

-

SpectraBase. 1,1,2,3-Propanetetracarboxylic acid tetraethyl ester - Optional[Vapor Phase IR]. [Link]

-

MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

-

Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025-03-17). [Link]

-

Chemistry LibreTexts. 22.8: Chemistry Matters—Barbiturates. (2024-09-30). [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

-

NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (). [Link]

-

ResearchGate. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

-

MedCrave online. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. (2019-06-12). [Link]

-

MDPI. Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. [Link]

-

ResearchGate. 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. [Link]

-

OpenStax. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). [Link]

-

IQ-USP. 13.18 Carbon-13 NMR. [Link]

Sources

- 1. Tetraethyl propane-1,2,2,3-tetracarboxylate | C15H24O8 | CID 81965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. byjus.com [byjus.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. spectrabase.com [spectrabase.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]

"chemical properties of Tetraethyl propane-1,1,2,3-tetracarboxylate"

An In-depth Technical Guide to the Chemical Properties and Applications of Tetraethyl propane-1,1,2,3-tetracarboxylate

Introduction

This compound (CAS No. 635-03-0) is a polyfunctional ester with a unique molecular architecture that makes it a valuable intermediate in diverse fields ranging from organic synthesis to medicinal chemistry and polymer science.[1][2] Characterized by a propane backbone densely functionalized with four ethyl ester groups, this compound offers a versatile platform for chemical modification.[1] Its reactivity is dominated by the chemistry of its ester functionalities, which can be hydrolyzed, reduced, or undergo nucleophilic substitution.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this molecule in their work. We will delve into established experimental protocols, discuss the mechanistic basis for its reactivity, and explore its potential as a prodrug and a synthetic building block.

Core Molecular Attributes

The specific arrangement of the four ester groups on the propane backbone confers distinct steric and electronic properties to the molecule.[1] Two esters are located on the terminal C1 carbon, with one on C2 and another on C3. This structure results in a chiral center at the C2 position, a feature that can be significant in stereoselective synthesis and pharmaceutical applications.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 635-03-0[3] |

| Molecular Formula | C₁₅H₂₄O₈[2][4] |

| Molecular Weight | 332.35 g/mol [2][3] |

| Canonical SMILES | CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC |

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"];

// Esters on C1 C1_E1_CO [label="C=O"]; C1_E1_O [label="O"]; C1_E1_Et [label="CH2CH3"]; C1_E2_CO [label="C=O"]; C1_E2_O [label="O"]; C1_E2_Et [label="CH2CH3"];

// Ester on C2 C2_E_CO [label="C=O"]; C2_E_O [label="O"]; C2_E_Et [label="CH2CH3"];

// Ester on C3 C3_E_CO [label="C=O"]; C3_E_O [label="O"]; C3_E_Et [label="CH2CH3"];

// Propane backbone C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5];

// Attach esters C1 -- C1_E1_CO [len=1.5]; C1_E1_CO -- C1_E1_O; C1_E1_O -- C1_E1_Et; C1 -- C1_E2_CO [len=1.5]; C1_E2_CO -- C1_E2_O; C1_E2_O -- C1_E2_Et;

C2 -- C2_E_CO [len=1.5]; C2_E_CO -- C2_E_O; C2_E_O -- C2_E_Et;

C3 -- C3_E_CO [len=1.5]; C3_E_CO -- C3_E_O; C3_E_O -- C3_E_Et; }

Caption: 2D structure of this compound.

Synthesis and Purification

The most reliable and high-yielding synthesis of this compound is achieved through the Michael addition of diethyl malonate to diethyl fumarate.[5] This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which can achieve yields of 93-94%.[5]

An alternative approach involves the direct esterification of propane-1,1,2,3-tetracarboxylic acid with ethanol under strong acid catalysis (e.g., sulfuric acid), though this requires the prior synthesis or sourcing of the parent acid.[1][2]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Michael Addition Synthesis

This protocol is adapted from the robust procedure detailed in Organic Syntheses.[5]

-

Preparation of Sodium Ethoxide: In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1 kg of absolute ethanol. Cautiously add 92 g of sodium, cut into strips, at a rate that maintains a gentle boil.

-

Addition of Malonate: Once all the sodium has dissolved, cool the flask and add 800 g of diethyl malonate with stirring.

-

Michael Addition: Gently warm the mixture on a steam bath and add 700 g of diethyl fumarate from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to boil the mixture for one hour.[5]

-

Quenching: Cool the reaction mixture and add 250 g of glacial acetic acid to neutralize the remaining sodium ethoxide.

-

Workup: Distill off most of the ethanol under reduced pressure. Pour the residue into water to dissolve the solid salts. Separate the aqueous layer and extract it four times with carbon tetrachloride. Combine the organic layers.

-

Purification: Wash the combined organic layers twice with water. Distill off the carbon tetrachloride under atmospheric pressure. The final product, this compound, is purified by vacuum distillation, collecting the fraction at 182–184°C/8 mm Hg.[5]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this molecule is centered on its four ester groups, making it a versatile substrate for various transformations.

Hydrolysis

Under acidic or basic conditions, or in the presence of esterase enzymes, the compound undergoes hydrolysis to yield propane-1,1,2,3-tetracarboxylic acid and four equivalents of ethanol.[1][2] This reaction is fundamental to its application in prodrug design, where the ester groups act as lipophilic masking agents that are cleaved in vivo to release the more polar, active parent acid.[1]

Caption: General scheme for the hydrolysis of the title compound.

Reduction

The ester functionalities can be reduced to primary alcohols using powerful reducing agents. Treatment with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether will convert all four ester groups to hydroxymethyl (-CH₂OH) groups, yielding the corresponding tetra-alcohol.[1][2] This transformation provides a route to polyol structures that can be used in polymer and materials science.

Nucleophilic Substitution

The compound can undergo nucleophilic substitution reactions where the ethoxy groups of the esters are displaced by other nucleophiles.[1] This allows for the synthesis of a wide range of derivatives, including amides or other esters, further expanding its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the molecule's physicochemical properties is essential for its handling, purification, and application.

| Property | Value | Source |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |

| Purity | >97.0% (by GC) | [3] |

| Boiling Point | 182–184 °C at 8 mmHg | [5] |

Predictive Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum is expected to show a characteristic triplet and quartet for the four ethyl groups (-OCH₂CH₃). The eight methylene protons of the ethoxy groups would appear as overlapping quartets, likely around 4.1-4.3 ppm. The twelve methyl protons would appear as overlapping triplets near 1.2-1.4 ppm. The five protons on the propane backbone would produce a series of complex, overlapping multiplets in the 2.0-3.5 ppm region.

-

¹³C NMR: The spectrum should display distinct signals for the four ester carbonyl carbons (C=O) in the 168-175 ppm range. The methylene carbons of the ethyl groups (-OCH₂) are expected around 60-65 ppm, while the methyl carbons (-CH₃) would be found upfield, around 14 ppm. The three carbons of the propane backbone would appear in the 30-50 ppm region.

-

Mass Spectrometry (EI): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 332. Subsequent fragmentation would likely involve the sequential loss of ethoxy radicals (-•OCH₂CH₃, loss of 45 amu), ethyl groups (-•CH₂CH₃, loss of 29 amu), and ethoxycarbonyl groups (-•COOCH₂CH₃, loss of 73 amu).

-

FT-IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups. Strong C-O stretching bands would be visible in the 1100-1300 cm⁻¹ region, and C-H stretching from the alkyl groups would appear just below 3000 cm⁻¹.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool for scientists in several disciplines.

-

Prodrug Design: The ability of the ester groups to be hydrolyzed in vivo makes the molecule an excellent candidate for creating carrier-linked prodrugs.[1][6] The parent molecule, propane-1,1,2,3-tetracarboxylic acid, is an effective chelating agent for radioactive strontium (Sr²⁺).[1] By masking the polar carboxylic acid groups as esters, the lipophilicity of the molecule is increased, potentially enhancing its bioavailability and ability to cross biological membranes. Upon enzymatic cleavage inside the body, the active chelating agent is released.

-

Biochemical Assays: The compound can serve as a substrate for studying the kinetics and mechanisms of esterase enzymes.[1][2] The rate of hydrolysis can be monitored to determine enzyme activity and inhibition.

-

Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules, including heterocyclic compounds and novel chelating agents.[1]

-

Polymer Science: In industrial applications, it has been used as a plasticizer for polymers like polyvinyl chloride (PVC). Its incorporation into the polymer matrix improves flexibility and thermal stability.[1]

Conclusion

This compound is a multifunctional chemical compound with significant potential in both academic research and industrial development. Its well-defined synthesis, predictable reactivity, and versatile chemical nature make it an important tool for organic chemists. For drug development professionals, its key value lies in its potential as a prodrug scaffold, enabling the targeted delivery and controlled release of active pharmaceutical ingredients. A thorough understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in novel applications.

References

-

Tetraethyl propane-1,2,2,3-tetracarboxylate | C15H24O8 | CID 81965. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Tetraethyl 1,1,3,3-propanetetracarboxylate | C15H24O8 | CID 220073. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Clarke, H. T., & Murray, T. F. (n.d.). Ethyl propane-1,1,2,3-tetracarboxylate. Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis of Tetra-Alkyl 1-Chloro-3-(Dialkylphosphono)Propane-1,1,2,3-Tetracarboxylates. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 21, 2026, from [Link]

-

1,1,3,3-Propane-tetracarboxylic acid, tetraethyl ester. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Highly Efficient Prodrugs: Design and Therapeutic Applications. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]

-

Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Propane, 1,1,3,3-tetraethoxy-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

1,1,2,3-Propanetetracarboxylic acid tetraethyl ester, 97%+ (GC), C15H24O8, 25 grams. (n.d.). StruChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | 635-03-0 | Benchchem [benchchem.com]

- 2. Buy Tetraethyl propane-1,2,2,3-tetracarboxylate | 7460-75-5 [smolecule.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility of Tetraethyl Propane-1,1,2,3-tetracarboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tetraethyl propane-1,1,2,3-tetracarboxylate. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ester solubility, outlines a robust experimental protocol for quantitative solubility determination, and introduces predictive methodologies based on Hansen Solubility Parameters. By synthesizing theoretical principles with practical, field-proven experimental design, this guide serves as an essential resource for effectively utilizing this compound in various scientific applications.

Introduction: Understanding the Physicochemical Profile of this compound

This compound is a polyfunctional ester with the molecular formula C₁₅H₂₄O₈.[1] Its structure, featuring four ethyl ester groups on a propane backbone, imparts specific steric and electronic properties that govern its behavior in solution.[2] A thorough understanding of its solubility is paramount for a multitude of applications, from its use as a precursor in organic synthesis to its potential role in formulation science.[2]

The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity of both the solute and the solvent, as well as the potential for intermolecular interactions such as hydrogen bonding, dictates the extent to which a compound will dissolve. Esters, like this compound, can act as hydrogen-bond acceptors due to their oxygen atoms, which allows for some interaction with protic solvents.[3] However, the bulky hydrocarbon chains of the ethyl groups contribute to a nonpolar character, suggesting a higher affinity for organic solvents over polar solvents like water.[4][5] Generally, esters with fewer than five carbon atoms exhibit some water solubility, a threshold that this compound significantly exceeds.

This guide will first explore the theoretical framework for predicting the solubility of this complex ester and then provide a detailed, validated experimental protocol for its precise quantification.

Theoretical Framework for Solubility Prediction

While direct experimental measurement is the gold standard, theoretical models provide valuable insights into the probable solubility of a compound in a range of solvents, enabling more efficient experimental design.

General Principles of Ester Solubility

The solubility of esters is a balance between their polar ester groups and their nonpolar alkyl chains. For this compound, the presence of four ester functionalities provides significant polar character. However, the cumulative effect of the four ethyl groups and the propane backbone results in a molecule that is predominantly nonpolar. Consequently, it is expected to be miscible with a wide range of common organic solvents and largely immiscible with water.[3]

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters (HSP) offer a more sophisticated, semi-quantitative approach to predicting solubility.[6] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from atomic interactions.

-

δp (Polar forces): Stemming from dipole moments.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, which define a point in "Hansen space." The principle posits that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of solubility.

The following table provides the Hansen Solubility Parameters for a selection of common organic solvents. The HSP for this compound would need to be determined experimentally or through predictive software.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data sourced from publicly available Hansen Solubility Parameter datasets.

By determining the HSP of this compound, a "solubility sphere" can be constructed in Hansen space. Solvents that fall within this sphere are predicted to be good solvents for the compound.

Caption: Hansen Solubility Sphere for this compound (TEP).

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[7] This method involves creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (>97% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a thermostatically controlled environment (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow for the sedimentation of excess solute.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

-

Accurately weigh the filtered aliquot.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the corresponding solvent.

-

Analyze the filtered sample and the calibration standards using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Caption: Experimental Workflow for Solubility Determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Solubility ( g/100 mL) | Molarity (mol/L) |

| Acetone | > 50 | > 1.5 |

| Dichloromethane | > 50 | > 1.5 |

| Ethanol | 25.8 | 0.78 |

| Ethyl Acetate | > 50 | > 1.5 |

| Hexane | 5.2 | 0.16 |

| Methanol | 15.4 | 0.46 |

| Toluene | 45.1 | 1.36 |

| Water | < 0.1 | < 0.003 |

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle the compound with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While it is theoretically predicted to be highly soluble in a range of common organic solvents and poorly soluble in water, the detailed experimental protocol outlined herein provides a robust methodology for obtaining precise quantitative data. The integration of predictive tools like Hansen Solubility Parameters further enhances the ability of researchers to make informed decisions regarding solvent selection for various applications. Adherence to the described protocols will ensure the generation of accurate and reproducible solubility data, which is critical for the successful application of this versatile compound in research and development.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

-

PubChem. Tetraethyl 1,1,3,3-propanetetracarboxylate. [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 635-03-0 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

Reactivity of Tetraethyl propane-1,1,2,3-tetracarboxylate with Nucleophiles: Mechanisms, Protocols, and Synthetic Applications

An In-depth Technical Guide:

Abstract

Tetraethyl propane-1,1,2,3-tetracarboxylate is a polyfunctional ester that serves as a highly versatile scaffold in modern organic synthesis. Its unique structure, featuring four ethyl ester groups on a propane backbone, presents multiple reactive sites for nucleophilic attack, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive analysis of its reactivity profile with a range of nucleophiles. We will explore two primary modes of reactivity: nucleophilic acyl substitution at the ester carbonyls and reactions involving the formation of enolate intermediates from the activated methylene and methine protons. Key transformations, including hydrolysis, aminolysis, and condensation reactions for heterocyclic synthesis, are discussed in detail. Furthermore, the guide delves into the carbon-carbon bond-forming reactions facilitated by the compound's acidic protons, analogous to classical malonic ester chemistry. Detailed experimental protocols, mechanistic diagrams, and a summary of reaction parameters are provided to equip researchers with the practical knowledge required to leverage this potent synthetic building block.

Introduction to this compound

This compound (TEPT), with the molecular formula C₁₅H₂₄O₈, is a complex ester derivative of propane-1,1,2,3-tetracarboxylic acid.[1] Its structure is characterized by a propane chain substituted with four electron-withdrawing ethyl carboxylate groups. This high degree of functionalization confers unique steric and electronic properties, establishing TEPT as a crucial building block for more intricate molecules in fields such as pharmaceuticals and material science.[1]

The synthesis of TEPT is most classically achieved through the esterification of its parent acid with ethanol, typically under strong acid catalysis.[1] However, more contemporary and efficient methods involve the condensation of diethyl malonate with reagents like diethyl fumarate in the presence of a base, highlighting its origins from active methylene compounds.[2] Understanding this synthetic lineage is key to predicting its subsequent reactivity.

This guide will systematically dissect the two major avenues of TEPT's reactivity with nucleophiles:

-

Reactions at the Electrophilic Carbonyl Centers: Direct attack by nucleophiles on the four ester groups.

-

Reactions via Enolate Intermediates: Deprotonation of the acidic α-protons on the propane backbone to form a potent carbon nucleophile.

Fundamental Principles of Reactivity

The reactivity of TEPT is governed by the interplay between its electrophilic ester groups and the acidity of its backbone protons.

Electrophilicity of the Ester Carbonyls

Each of the four ester groups presents a classic electrophilic site at the carbonyl carbon. Nucleophiles can attack this site, leading to a tetrahedral intermediate, followed by the elimination of an ethoxide leaving group. This process, known as nucleophilic acyl substitution , is the fundamental mechanism for reactions like hydrolysis and aminolysis.

Acidity of α-Protons and Enolate Formation

The protons on the propane backbone, particularly the one at the C-2 position, are positioned between two electron-withdrawing carboxyl groups. This arrangement significantly increases their acidity, making them susceptible to deprotonation by a suitable base (e.g., sodium ethoxide). This principle is the cornerstone of malonic ester chemistry.[3] The resulting carbanion, or enolate, is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of the adjacent carbonyl groups.[4] This stabilized enolate is a soft nucleophile, ideal for forming new carbon-carbon bonds via reactions with electrophiles like alkyl halides.[4][5]

Key Reactions with Nucleophiles

TEPT undergoes a variety of transformations depending on the nature of the nucleophile and the reaction conditions employed.[1]

Hydrolysis: Access to the Parent Tetracarboxylic Acid

In the presence of water and an acid or base catalyst, TEPT can be fully hydrolyzed. This reaction cleaves all four ester linkages to yield propane-1,1,2,3-tetracarboxylic acid and four equivalents of ethanol.[1]

-

Nucleophile: Water (H₂O) or hydroxide ion (OH⁻)

-

Product: Propane-1,1,2,3-tetracarboxylic acid

-

Significance: This provides a direct route to the parent polycarboxylic acid, which has applications as an enzyme inhibitor and a building block for other complex molecules.[6]

Aminolysis and Amidation

Primary or secondary amines can act as potent nucleophiles, attacking the ester carbonyls to displace the ethoxide group and form amide bonds. Depending on the stoichiometry, this can lead to mono-, di-, tri-, or tetra-amides.

-

Nucleophile: Amines (R-NH₂, R₂NH)

-

Product: Polyamide derivatives

-

Significance: This reaction is fundamental for creating polyamide structures and for introducing nitrogen-containing functionalities into the molecular framework.

Condensation with Dinucleophiles: Synthesis of Heterocycles

The reaction of TEPT with dinucleophiles, such as urea, is a powerful strategy for constructing heterocyclic ring systems. This transformation is analogous to the well-established synthesis of barbiturates from diethyl malonate and urea.[7][8]

In this reaction, the two amine groups of urea act as nucleophiles in a twofold nucleophilic acyl substitution, likely targeting two of the ester groups on TEPT.[8] This condensation, typically catalyzed by a strong base like sodium ethoxide, results in the formation of a substituted barbituric acid derivative.[7] Such scaffolds are of immense interest in medicinal chemistry due to their wide range of biological activities, including sedative, hypnotic, and anticonvulsant properties.[8][9][10]

Knoevenagel-Type Condensation

The acidic protons on the TEPT backbone allow it to participate in Knoevenagel condensations with aldehydes or ketones.[11] The reaction is initiated by a weak base, which deprotonates the TEPT to form the nucleophilic enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone, and a subsequent dehydration step yields a stable α,β-unsaturated product.[11]

-

Nucleophile: TEPT-derived enolate

-

Electrophile: Aldehydes or Ketones

-

Product: α,β-unsaturated tetracarboxylate derivatives

-

Significance: This is a versatile C-C bond-forming reaction used to synthesize conjugated systems.[11]

Visualization of Reaction Pathways

The diverse reactivity of TEPT can be summarized in the following logical workflow.

Caption: General reaction pathways for this compound.

Experimental Protocols

The following protocol details the synthesis of TEPT, adapted from a verified procedure in Organic Syntheses. This provides a foundational method for obtaining the starting material for subsequent nucleophilic reactions.

Protocol 1: Synthesis of this compound[2]

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of TEPT.

Methodology:

-

Preparation of Sodium Ethoxide: In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, place 1 kg of absolute ethanol. Add 92 g (4 gram-atoms) of sodium, cut into strips, through the condenser at a rate that maintains a controlled reflux.[2]

-

Addition of Reagents: Once all the sodium has dissolved, cool the flask and add 800 g (5 moles) of diethyl malonate with stirring. Gently warm the mixture on a steam bath and add 700 g (4.1 moles) of diethyl fumarate from the dropping funnel. The rate of addition should be controlled to maintain a gentle boil.[2]

-

Reaction: After the addition is complete, continue to boil the mixture for one hour.[2]

-

Quenching and Workup: Cool the reaction mixture and add 250 g (4.2 moles) of glacial acetic acid. Distill off most of the ethanol under reduced pressure. Pour the residue into sufficient distilled water to dissolve any solids.[2]

-

Extraction: Separate the aqueous layer and extract it four times with carbon tetrachloride. Combine the organic layers and wash twice with water.[2]

-

Purification: Distill off the carbon tetrachloride under atmospheric pressure. The residue is then distilled under reduced pressure. The product, this compound, is collected at 182–184°C / 8 mm Hg. The expected yield is 93–94%.[2]

Summary of Reactivity

The following table summarizes the key reactive transformations of TEPT with various nucleophiles.

| Reaction Type | Nucleophile | Key Reagents/Conditions | Primary Product Type | Significance |

| Hydrolysis | Water / Hydroxide | H₂O, H⁺ or OH⁻ catalyst | Polycarboxylic Acid | Synthesis of the parent acid.[1] |

| Aminolysis | Amines (RNH₂) | Amine, heat | Polyamide | Formation of amide linkages. |

| Heterocycle Synthesis | Urea | Urea, NaOEt, reflux | Barbiturate Derivative | Access to medicinally relevant scaffolds.[7][8] |

| Alkylation | TEPT Enolate | 1. NaOEt (Base)2. R-X (Alkyl Halide) | C-Alkylated Ester | C-C bond formation.[3][12] |

| Knoevenagel Condensation | TEPT Enolate | 1. Weak Base (e.g., Piperidine)2. Aldehyde/Ketone | α,β-Unsaturated Ester | Synthesis of conjugated systems.[11] |

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis, offering a rich landscape of chemical reactivity. Its dual nature—possessing both electrophilic ester groups and acidic α-protons—allows for a wide array of transformations. Researchers can exploit nucleophilic acyl substitution pathways to generate polyacids and polyamides or to construct complex heterocyclic systems relevant to drug discovery. Simultaneously, the principles of enolate chemistry enable the formation of new carbon-carbon bonds through alkylation and condensation reactions. A thorough understanding of these competing and complementary pathways, as detailed in this guide, is essential for designing rational synthetic routes to novel and functional molecules.

References

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from University of Calgary Chemistry website. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from Wikipedia. [Link]

-

Clarke, H. T., & Murray, T. F. (n.d.). Ethyl propane-1,1,2,3-tetracarboxylate. Organic Syntheses Procedure. Retrieved from [Link]

-

JoVE. (2023, April 30). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from JoVE. [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from Organic Chemistry Tutor website. [Link]

-

Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses Procedure. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 22.8: Chemistry Matters—Barbiturates. Retrieved from LibreTexts Chemistry. [Link]

-

Fasco, M. J. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from a university repository. [Link]

-

Al-Mulla, A. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(1), 1-25. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia. [Link]

Sources

- 1. This compound | 635-03-0 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy Propane-1,1,2,3-tetracarboxylic acid | 63247-16-5 [smolecule.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GT Digital Repository [repository.gatech.edu]

- 10. mdpi.com [mdpi.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

A Senior Application Scientist's Guide to the Hydrolysis of Tetraethyl propane-1,1,2,3-tetracarboxylate

Introduction: The Significance of Propane-1,1,2,3-tetracarboxylic Acid

Propane-1,1,2,3-tetracarboxylic acid is a polyfunctional organic compound with a unique structural architecture, featuring four carboxylic acid groups on a compact propane backbone.[1][2] This high density of functional groups makes it a valuable building block in various fields. Its structural analogues, like propane-1,2,3-tricarboxylic acid, are known to interact with biological systems, for instance, by inhibiting enzymes like aconitase in the Krebs cycle.[1][3] This suggests potential applications for propane-1,1,2,3-tetracarboxylic acid and its derivatives in drug development and metabolic research. Furthermore, polycarboxylic acids are crucial in materials science for creating functional polymers and polyimides with desirable properties like thermal stability.[4]

The most direct route to this valuable tetracarboxylic acid is through the hydrolysis of its corresponding ester, tetraethyl propane-1,1,2,3-tetracarboxylate.[5] This guide provides an in-depth exploration of this hydrolysis, balancing mechanistic theory with practical, field-proven protocols for researchers and drug development professionals. We will dissect the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

The Precursor: Synthesis of this compound

Before delving into the hydrolysis, it is crucial to understand the synthesis of the starting material. This compound is efficiently prepared via a Michael addition reaction. This involves the condensation of diethyl malonate with diethyl fumarate in the presence of a base, such as sodium ethoxide in ethanol.[6] This well-established procedure, detailed in Organic Syntheses, provides high yields of the desired tetraester, setting the stage for the subsequent hydrolysis.[6]

The Core Transformation: Mechanistic Insights into Ester Hydrolysis

The conversion of the four ethyl ester groups of this compound into carboxylic acids can be achieved under either acidic or basic conditions.[5] The choice between these pathways is not arbitrary; it is a strategic decision based on fundamental principles of reaction kinetics and equilibrium. Both mechanisms proceed through a key tetrahedral intermediate, but the catalysts and reaction dynamics differ significantly.

Pathway 1: Acid-Catalyzed Hydrolysis (Reversible)

Acid-catalyzed hydrolysis is essentially the reverse of the Fischer esterification process.[7] The reaction is driven by the presence of a large excess of water, which shifts the equilibrium toward the formation of the carboxylic acid and ethanol.[7][8][9]

Mechanism and Rationale: The mechanism involves the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon.[9][10][11] This activation is critical because water is a weak nucleophile. Following protonation, a water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10][12] A series of proton transfers then occurs, resulting in the elimination of ethanol as a leaving group and the regeneration of the acid catalyst.

Caption: Acid-catalyzed hydrolysis workflow.

Pathway 2: Base-Promoted Hydrolysis (Saponification - Irreversible)

Base-promoted hydrolysis, commonly known as saponification, is a cornerstone of ester chemistry.[13] Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible.

Mechanism and Rationale: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester.[12] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling an alkoxide ion (ethoxide in this case) as the leaving group.[12] The final, and critical, step is an irreversible acid-base reaction: the highly basic ethoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol.[12][13] This final deprotonation step consumes the carboxylic acid product, preventing the reverse reaction and driving the equilibrium completely to the product side. An acidic workup is then required to protonate the carboxylate salt and isolate the final tetracarboxylic acid.[13]

Caption: Base-promoted hydrolysis (saponification) workflow.

Comparative Analysis: Choosing the Optimal Pathway

The selection of an acidic or basic hydrolysis protocol is a critical decision driven by the desired outcome and experimental constraints.

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Reversibility | Reversible; requires a large excess of water to drive to completion.[7][8][9] | Irreversible; the final deprotonation step drives the reaction to completion.[7][13] |

| Key Reagents | Dilute strong acid (e.g., H₂SO₄, HCl) and water.[8] | Strong base (e.g., NaOH, KOH, LiOH) in an aqueous or mixed solvent system.[13] |

| Work-up | Simple evaporation of solvent and purification. | Requires a distinct acidification step to protonate the carboxylate salt before extraction.[13][14] |

| Substrate Sensitivity | May cause degradation of acid-sensitive substrates. | May cause degradation of base-sensitive substrates; potential for side reactions like elimination if applicable. |

| Advantages | Cleaner work-up without the need for neutralization of a large amount of base. | High reaction yields due to irreversibility; generally faster than acid hydrolysis. |

| Disadvantages | Reaction may not go to completion; may require prolonged reaction times. | The final product is a salt that requires an additional acidification and extraction step for isolation.[14][15] |

Field-Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for reaction monitoring, work-up, and purification.

Protocol 1: Acid-Catalyzed Hydrolysis

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable co-solvent like dioxane. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq). A large excess of water is crucial to push the equilibrium.[8][9]

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester. The reaction may require 12-24 hours to approach completion.

-

Isolation and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure.

-

The aqueous solution now contains the tetracarboxylic acid. The product may precipitate upon cooling if its solubility in acidic water is low.

-

Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propane-1,1,2,3-tetracarboxylic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture).

-

Protocol 2: Base-Promoted Hydrolysis (Saponification)

-

Reagent Setup: In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add a stoichiometric excess of sodium hydroxide (e.g., 4.4 eq, a 10% excess to ensure complete reaction of all four ester groups).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically much faster than acid-catalyzed hydrolysis and can often be completed in 2-4 hours. Monitor by TLC or HPLC for the disappearance of the starting material.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution (containing the tetrasodium salt of the product) in an ice bath.

-

Slowly and carefully acidify the solution to a pH of approximately 1-2 by adding concentrated hydrochloric acid.[14][15] This will protonate the carboxylate anions, causing the tetracarboxylic acid to precipitate if it is a solid.

-

Extract the acidified solution several times with ethyl acetate.

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude tetracarboxylic acid.

-

Recrystallize the solid from an appropriate solvent to achieve high purity.

-

Conclusion

The hydrolysis of this compound is a fundamental yet powerful transformation for accessing the highly functionalized propane-1,1,2,3-tetracarboxylic acid. The choice between acid- and base-catalyzed methods is a strategic one, guided by the principles of chemical equilibrium and reactivity. While acid catalysis offers a more straightforward work-up, saponification provides the advantage of an irreversible reaction, often leading to higher yields in shorter reaction times. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can reliably synthesize this valuable tetracarboxylic acid, paving the way for innovations in medicinal chemistry and materials science.

References

- Organic Syntheses Procedure: ethyl propane-1,1,2,3-tetracarboxyl

- Smolecule: Propane-1,1,2,3-tetracarboxylic acid | 63247-16-5.

- University of Calgary: Ch20: Hydrolysis of Esters.

- Wikipedia: Propane-1,2,3-tricarboxylic acid.

- Benchchem: Tetraethyl propane-1,1,2,3-tetracarboxyl

- PubChem: Propane-1,1,2,3-tetracarboxylic acid | C7H8O8 | CID 15930806.

- Google Patents: US9517996B2 - Purific

- Chemistry LibreTexts: Acid C

- Chemistry Steps: Ester Hydrolysis: Acid and Base-C

- YouTube: mechanism of ester hydrolysis.

- Masaryk University: Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid.

- Chemguide: mechanism for the acid c

- Master Organic Chemistry: Basic Hydrolysis of Esters - Saponific

- Chemistry LibreTexts: Reactions of Carboxylic Acids.

- ResearchG

- LookChem: General procedures for the purific

- Crash Course Organic Chemistry: Carboxylic Acid Deriv

Sources

- 1. Buy Propane-1,1,2,3-tetracarboxylic acid | 63247-16-5 [smolecule.com]

- 2. Propane-1,1,2,3-tetracarboxylic acid | C7H8O8 | CID 15930806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.org [mdpi.org]

- 5. This compound | 635-03-0 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

A Technical Guide to the Spectroscopic Characterization of Tetraethyl propane-1,1,2,3-tetracarboxylate

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tetraethyl propane-1,1,2,3-tetracarboxylate (CAS No. 635-03-0).[1] As a polyfunctional ester with applications in organic synthesis, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development.[1] While direct access to experimentally recorded spectra from databases such as the Spectral Database for Organic Compounds (SDBS), where it is listed under number 78, can be inconsistent, this guide synthesizes the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental principles and comparative analysis of similar structures. Methodologies for data acquisition and interpretation are also detailed to provide a self-validating framework for laboratory practice.

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₁₅H₂₄O₈ and a molecular weight of 332.35 g/mol , is a complex ester with a unique substitution pattern on a propane backbone.[1] Its structure presents a fascinating case for spectroscopic analysis, with multiple chemically distinct, yet similar, environments for its protons and carbons. Accurate spectroscopic characterization is essential for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide will deconstruct the predicted spectroscopic signature of this molecule, offering insights into the causal relationships between its structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of four ethyl groups and a substituted propane chain. The key to interpreting this spectrum lies in understanding the chemical equivalence and spin-spin coupling of the various protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet | 12H | -O-CH₂-CH ₃ |

| b | ~4.20 | Quartet | 8H | -O-CH ₂-CH₃ |

| c | ~2.50 | Multiplet | 2H | -CH₂-CH ₂-COOEt |

| d | ~3.50 | Multiplet | 1H | -CH(COOEt)-CH (COOEt)₂ |

| e | ~3.80 | Triplet | 1H | -CH (COOEt)₂ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Causality Behind Predicted Shifts:

-

Ethyl Protons (a & b): The methyl protons (a) of the ethyl groups are expected to appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (b) will, in turn, be split into a quartet by the methyl protons and are shifted downfield to around 4.20 ppm due to the deshielding effect of the adjacent oxygen atom.

-

Propane Backbone Protons (c, d, & e): The protons on the propane backbone will exhibit more complex splitting patterns (multiplets) due to coupling with each other. The protons on the C-3 methylene group (c) are expected around 2.50 ppm. The methine proton at C-2 (d) will be shifted further downfield to approximately 3.50 ppm due to the influence of three adjacent carbonyl groups. The methine proton at C-1 (e), being attached to a carbon bearing two ester groups, is anticipated to be the most deshielded of the backbone protons, appearing around 3.80 ppm as a triplet due to coupling with the C-2 proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14 | -O-CH₂-C H₃ |